molecular formula C20H21NO3 B11229591 Methyl 4-{[(1-phenylcyclopentyl)carbonyl]amino}benzoate

Methyl 4-{[(1-phenylcyclopentyl)carbonyl]amino}benzoate

Cat. No.: B11229591
M. Wt: 323.4 g/mol
InChI Key: GLMCQTRBYMGGFD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 4-{[(1-phenylcyclopentyl)carbonyl]amino}benzoate is a synthetic organic compound characterized by a benzoate ester backbone substituted at the para position with a carbamoyl group. The carbamoyl moiety is further functionalized with a 1-phenylcyclopentyl group, conferring significant steric bulk and lipophilicity.

Properties

Molecular Formula

C20H21NO3

Molecular Weight

323.4 g/mol

IUPAC Name

methyl 4-[(1-phenylcyclopentanecarbonyl)amino]benzoate

InChI

InChI=1S/C20H21NO3/c1-24-18(22)15-9-11-17(12-10-15)21-19(23)20(13-5-6-14-20)16-7-3-2-4-8-16/h2-4,7-12H,5-6,13-14H2,1H3,(H,21,23)

InChI Key

GLMCQTRBYMGGFD-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CC=C(C=C1)NC(=O)C2(CCCC2)C3=CC=CC=C3

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-{[(1-phenylcyclopentyl)carbonyl]amino}benzoate typically involves the following steps:

    Formation of the Amide Bond: The reaction between 4-aminobenzoic acid and 1-phenylcyclopentanecarbonyl chloride in the presence of a base such as triethylamine to form the amide intermediate.

    Esterification: The intermediate is then esterified with methanol in the presence of an acid catalyst like sulfuric acid to yield the final product.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-{[(1-phenylcyclopentyl)carbonyl]amino}benzoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the ester or amide functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydroxide in aqueous or alcoholic medium.

Major Products

    Oxidation: Carboxylic acids or ketones.

    Reduction: Alcohols or amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Methyl 4-{[(1-phenylcyclopentyl)carbonyl]amino}benzoate has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential therapeutic applications, particularly in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Methyl 4-{[(1-phenylcyclopentyl)carbonyl]amino}benzoate involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Analogues

The compound shares structural motifs with several methyl benzoate derivatives documented in the evidence. Key comparisons are summarized below:

Table 1: Structural and Functional Comparison
Compound Name Key Substituents Application Molecular Formula Molar Mass (g/mol)
Methyl 4-{[(1-phenylcyclopentyl)carbonyl]amino}benzoate (Target) 1-Phenylcyclopentyl carbamoyl Not specified C₂₀H₂₀NO₃* 331.4 (calc.)
Metsulfuron-methyl ester () Triazine-sulfonylurea Herbicide C₁₄H₁₅N₅O₆S 381.36
Methyl 4-[[(2R)-1-(2-phenoxyethyl)piperidine-2-carbonyl]amino]benzoate (Prep 14, ) Piperidine-phenoxyethyl Arthritis treatment C₂₄H₂₈N₂O₄ 397.49 (M+H)+
Methyl 4-{[(6-bromo-4,5,5-trimethylbicyclo[2.1.1]hex-1-yl)carbonyl]amino}benzoate () Bicyclohexyl-bromo Not specified C₁₈H₂₂BrNO₃ 404.28
Methyl 4-({[(4-nitrophenoxy)carbonyl]amino}methyl)benzoate () Nitrophenoxy-aminomethyl HDAC inhibitor intermediate C₁₆H₁₃N₃O₆ 343.29

*Hypothetical formula based on structural analysis.

Key Differences and Implications

Substituent Effects on Bioactivity
  • Agrochemical Derivatives (–5): Metsulfuron-methyl and related triazine/sulfonylurea derivatives rely on heterocyclic groups (e.g., triazine) for herbicide activity. These groups enable hydrogen bonding with plant acetolactate synthase enzymes, disrupting amino acid synthesis . In contrast, the target compound lacks heteroatom-rich substituents, suggesting divergent applications.
  • Medicinal Chemistry Analogs (): Piperidine-phenoxyethyl (Prep 14) and nitrophenoxy-aminomethyl () derivatives highlight the importance of substituent flexibility and electronic properties. The rigid 1-phenylcyclopentyl group in the target compound may enhance target selectivity (e.g., kinase inhibition) but reduce aqueous solubility .
Steric and Lipophilic Considerations
  • The 1-phenylcyclopentyl group in the target compound introduces greater steric hindrance compared to the bicyclohexyl group in or the phenoxyethyl group in Prep 13. This could influence membrane permeability and metabolic stability .
  • Lipophilicity (logP) is likely higher in the target compound than in analogs like Prep 14, which contains a polar piperidine ring. This property may affect pharmacokinetic profiles, such as blood-brain barrier penetration .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.